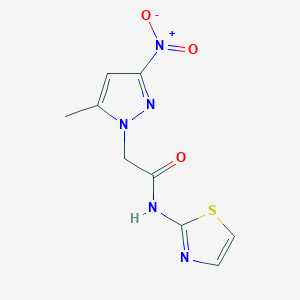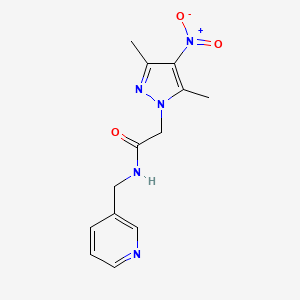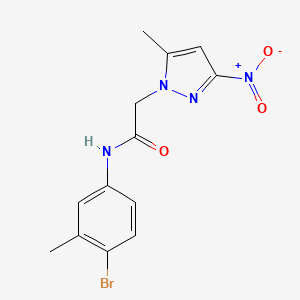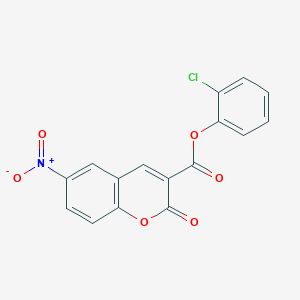
2-(5-methyl-3-nitro-1H-pyrazol-1-yl)-N-(1,3-thiazol-2-yl)acetamide
Übersicht
Beschreibung
2-(5-methyl-3-nitro-1H-pyrazol-1-yl)-N-(1,3-thiazol-2-yl)acetamide is a synthetic organic compound that belongs to the class of pyrazole derivatives
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-(5-methyl-3-nitro-1H-pyrazol-1-yl)-N-(1,3-thiazol-2-yl)acetamide typically involves the following steps:
Formation of the pyrazole ring: This can be achieved by the reaction of a suitable hydrazine derivative with a β-diketone or β-ketoester under acidic or basic conditions.
Nitration: The pyrazole ring is then nitrated using a nitrating agent such as nitric acid or a mixture of nitric acid and sulfuric acid.
Thiazole ring formation: The thiazole ring can be synthesized by the cyclization of a thioamide with an α-haloketone or α-haloester.
Coupling reaction: Finally, the pyrazole and thiazole rings are coupled through an acetamide linkage using a suitable coupling reagent such as EDCI or DCC.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing cost and environmental impact. This could include the use of continuous flow reactors, green chemistry principles, and advanced purification techniques.
Analyse Chemischer Reaktionen
Types of Reactions
2-(5-methyl-3-nitro-1H-pyrazol-1-yl)-N-(1,3-thiazol-2-yl)acetamide can undergo various chemical reactions, including:
Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas with a metal catalyst or sodium borohydride.
Substitution: The methyl group on the pyrazole ring can be substituted with other functional groups through electrophilic or nucleophilic substitution reactions.
Oxidation: The thiazole ring can be oxidized to form sulfoxides or sulfones using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
Common Reagents and Conditions
Reducing agents: Hydrogen gas with a palladium catalyst, sodium borohydride.
Oxidizing agents: Hydrogen peroxide, m-chloroperbenzoic acid.
Substitution reagents: Halogens, alkyl halides, nucleophiles.
Major Products
Reduction: Formation of 2-(5-methyl-3-amino-1H-pyrazol-1-yl)-N-(1,3-thiazol-2-yl)acetamide.
Substitution: Formation of various substituted pyrazole derivatives.
Oxidation: Formation of sulfoxides or sulfones of the thiazole ring.
Wissenschaftliche Forschungsanwendungen
Medicinal Chemistry: It may be studied for its potential as an anti-inflammatory, antimicrobial, or anticancer agent.
Agriculture: It could be explored for its potential use as a pesticide or herbicide.
Materials Science: It may be investigated for its potential use in the development of new materials with specific properties.
Wirkmechanismus
The mechanism of action of 2-(5-methyl-3-nitro-1H-pyrazol-1-yl)-N-(1,3-thiazol-2-yl)acetamide would depend on its specific application. For example:
Antimicrobial activity: It may inhibit the growth of bacteria by interfering with cell wall synthesis or protein synthesis.
Anti-inflammatory activity: It may inhibit the production of pro-inflammatory cytokines or enzymes such as COX-2.
Anticancer activity: It may induce apoptosis in cancer cells by activating specific signaling pathways or inhibiting cell proliferation.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
2-(3-nitro-1H-pyrazol-1-yl)-N-(1,3-thiazol-2-yl)acetamide: Lacks the methyl group on the pyrazole ring.
2-(5-methyl-1H-pyrazol-1-yl)-N-(1,3-thiazol-2-yl)acetamide: Lacks the nitro group on the pyrazole ring.
2-(5-methyl-3-nitro-1H-pyrazol-1-yl)-N-(1,3-thiazol-2-yl)ethanamide: Has an ethanamide instead of an acetamide linkage.
Uniqueness
2-(5-methyl-3-nitro-1H-pyrazol-1-yl)-N-(1,3-thiazol-2-yl)acetamide is unique due to the presence of both the nitro and methyl groups on the pyrazole ring, which can influence its chemical reactivity and biological activity. The combination of the pyrazole and thiazole rings also provides a unique scaffold for potential interactions with biological targets.
Eigenschaften
IUPAC Name |
2-(5-methyl-3-nitropyrazol-1-yl)-N-(1,3-thiazol-2-yl)acetamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9N5O3S/c1-6-4-7(14(16)17)12-13(6)5-8(15)11-9-10-2-3-18-9/h2-4H,5H2,1H3,(H,10,11,15) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OLDSKNMUHIIRSR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NN1CC(=O)NC2=NC=CS2)[N+](=O)[O-] | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9N5O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
267.27 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![1-(2H-1,3-BENZODIOXOL-5-YL)-5-{[(2H-1,2,3,4-TETRAZOL-5-YL)METHYL]SULFANYL}-1H-1,2,3,4-TETRAZOLE](/img/structure/B3606694.png)

![8-(4-HYDROXYPHENYL)-7-(4-METHOXYPHENYL)-1,3-DIMETHYL-1H,2H,3H,4H,8H-IMIDAZO[1,2-G]PURINE-2,4-DIONE](/img/structure/B3606711.png)
![1-[2-(3-AMINO-1H-1,2,4-TRIAZOL-5-YL)-N-ETHYLACETAMIDO]-N-(2-METHYLPHENYL)CYCLOHEXANE-1-CARBOXAMIDE](/img/structure/B3606717.png)
![7-(4-FLUOROPHENYL)-1,3-DIMETHYL-8-(2-PHENYLETHYL)-1H,2H,3H,4H,8H-IMIDAZO[1,2-G]PURINE-2,4-DIONE](/img/structure/B3606724.png)
![3-(5-{[(5Z)-2-IMINO-4-OXO-3-[4-(TRIFLUOROMETHOXY)PHENYL]-1,3-THIAZOLIDIN-5-YLIDENE]METHYL}FURAN-2-YL)BENZOIC ACID](/img/structure/B3606731.png)
![N-[2-(difluoromethoxy)phenyl]-3-(2-oxo-2H-chromen-3-yl)benzamide](/img/structure/B3606737.png)
![N-[(2-iodophenyl)carbamothioyl]-2-methoxy-3-methylbenzamide](/img/structure/B3606739.png)


![5,7-diphenyl-N-3-pyridinylpyrazolo[1,5-a]pyrimidine-2-carboxamide](/img/structure/B3606760.png)

![N-{[3-(4-Methylphenyl)-1,2,4-oxadiazol-5-YL]methyl}-N-(propan-2-YL)benzenesulfonamide](/img/structure/B3606789.png)
